REACTION_CXSMILES
|
[C:1]([NH2:5])(=[S:4])[CH2:2][CH3:3].Cl[CH:7]([CH:13]=O)[C:8]([O:10]CC)=[O:9]>C(O)C>[CH2:2]([C:1]1[S:4][C:7]([C:8]([OH:10])=[O:9])=[CH:13][N:5]=1)[CH3:3]
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=S)N
|
Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the alcohol is evaporated off
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in ether
|
Type
|
WASH
|
Details
|
the ethereal phase is washed with an aqueous 20% sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Type
|
CUSTOM
|
Details
|
coming off at 80° C. to 90° C. under a pressure of 0.5 mm
|
Type
|
CUSTOM
|
Details
|
is recovered
|
Type
|
CUSTOM
|
Details
|
recrystallized from toluene
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1SC(=CN1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |